molecular formula C17H9Cl2N3OS B2852491 2,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 476282-16-3

2,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2852491
CAS No.: 476282-16-3
M. Wt: 374.24
InChI Key: PWUWDJYAIOYBPM-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound with the molecular formula C14H8Cl2N2O It is characterized by the presence of two chlorine atoms, a cyanophenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanophenyl halide.

    Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate product with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form amines or alcohols.

    Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Amines, thiols, or other nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted products with amine or thiol groups.

Scientific Research Applications

2,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichloro-N-(4-cyanophenyl)benzamide: Similar structure but lacks the thiazole ring.

    4-(4-cyanophenyl)-1,3-thiazole: Contains the thiazole ring but lacks the benzamide moiety.

    2,5-dichlorobenzamide: Contains the benzamide moiety but lacks the cyanophenyl and thiazole groups.

Uniqueness

2,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide is unique due to the combination of its structural features, including the presence of both the thiazole ring and the cyanophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2N3OS/c18-12-5-6-14(19)13(7-12)16(23)22-17-21-15(9-24-17)11-3-1-10(8-20)2-4-11/h1-7,9H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUWDJYAIOYBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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